1-Benzylpiperidin-3-yl 3-aminobut-2-enoate

Phosphodiesterase PDE10A Selectivity

Researchers requiring precise PDE10A interrogation often face off-target confounding with non-selective probes. This compound resolves that with a PDE10A IC50 of 0.280 nM and remarkable selectivity (>98,000-fold over PDE3A). Procure with confidence for definitive target validation. - Highly selective chemical probe for PDE10A-mediated pathway elucidation - Key intermediate for enantioselective synthesis of 3-aminopiperidines (up to 96% ee) - Validated reference standard for high-throughput PDE10A inhibitor screening

Molecular Formula C16H22N2O2
Molecular Weight 274.36 g/mol
CAS No. 91599-78-9
Cat. No. B3167034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzylpiperidin-3-yl 3-aminobut-2-enoate
CAS91599-78-9
Molecular FormulaC16H22N2O2
Molecular Weight274.36 g/mol
Structural Identifiers
SMILESCC(=CC(=O)OC1CCCN(C1)CC2=CC=CC=C2)N
InChIInChI=1S/C16H22N2O2/c1-13(17)10-16(19)20-15-8-5-9-18(12-15)11-14-6-3-2-4-7-14/h2-4,6-7,10,15H,5,8-9,11-12,17H2,1H3
InChIKeyFRGGELDLHZANRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzylpiperidin-3-yl 3-aminobut-2-enoate: Chemical Identity & Context


1-Benzylpiperidin-3-yl 3-aminobut-2-enoate (CAS: 91599-78-9) is a synthetic organic compound with the molecular formula C16H22N2O2 and a molecular weight of 274.36 g/mol [1]. It belongs to the class of β-enamino esters, characterized by an enamine and ester functional group conjugated within a piperidine scaffold. Its structure combines a 1-benzylpiperidine moiety with a 3-aminobut-2-enoate ester. This compound has been identified in authoritative bioactivity databases as a ligand with a potent and selective interaction profile against certain phosphodiesterase (PDE) enzymes, which are key regulators of intracellular signaling [2]. Unlike simpler enamino ester building blocks, its specific piperidine substitution pattern directs its biological interaction profile, making it a distinct entity for targeted research applications.

Why 1-Benzylpiperidin-3-yl 3-aminobut-2-enoate Cannot Be Substituted


Generic substitution with simpler β-enamino esters like ethyl or methyl 3-aminocrotonate is not scientifically valid for applications requiring this specific compound . While those simpler analogs serve as general-purpose building blocks, they lack the N-benzylpiperidine motif that is crucial for specific target engagement. The quantitative data from BindingDB demonstrates that the target compound is not an inert intermediate but a bioactive molecule with a distinct, quantifiable, and potent interaction profile against the PDE10A enzyme, showing an IC50 of 0.280 nM [1]. This level of potency and the specific selectivity window against other PDE isoforms are directly tied to its unique structure. Therefore, substituting it with a generic enamino ester would fundamentally alter, and likely eliminate, the key biological activity documented for this precise chemical entity.

Quantitative Evidence for 1-Benzylpiperidin-3-yl 3-aminobut-2-enoate


PDE10A vs PDE3A Selectivity Window

In a standardized biochemical assay panel, 1-Benzylpiperidin-3-yl 3-aminobut-2-enoate demonstrates a profound selectivity window against human recombinant phosphodiesterases. The compound's affinity for PDE10A is over 98,000 times greater than its affinity for PDE3A [1]. This high degree of selectivity is a quantifiable property that distinguishes it from non-selective PDE inhibitors or compounds lacking a defined selectivity profile.

Phosphodiesterase PDE10A Selectivity

Selectivity Against PDE4B and PDE3B

Further profiling against a panel of human recombinant PDE enzymes reveals a consistent and strong selectivity trend for PDE10A. The compound exhibits potent inhibition of PDE10A (IC50 = 0.280 nM), while displaying significantly weaker activity against PDE4B (IC50 = 1,790 nM) and PDE3B (IC50 = 3,850 nM) [1]. This translates to a selectivity of over 6,000-fold for PDE10A versus PDE4B, and over 13,000-fold versus PDE3B.

Phosphodiesterase PDE10A PDE4B PDE3B Selectivity

3-Aminopiperidine Precursor Synthetic Utility

The N-(1-benzylpiperidin-3-yl)enamide core structure is a key synthetic intermediate for generating enantioenriched 3-aminopiperidines. Research has demonstrated that rhodium-catalyzed asymmetric hydrogenation of similar N-(1-benzylpiperidin-3-yl)enamides yields the corresponding 3-aminopiperidine derivatives in high yields up to 92% and with enantiomeric excesses up to 96% . This contrasts with alternative synthetic routes to this valuable pharmacophore, which may offer lower stereoselectivity or require more complex protecting group strategies .

Synthetic Intermediate Asymmetric Hydrogenation 3-Aminopiperidine

Differentiation from Simple Enamino Esters

While simpler β-enamino esters like ethyl 3-aminocrotonate (CAS: 7318-00-5) and methyl 3-aminocrotonate (CAS: 14205-39-1) are widely used as general-purpose synthons for heterocycle construction, they lack the specific structural features required for biological target engagement . For instance, ethyl 3-aminocrotonate exhibits a melting point of 33-35 °C and a boiling point of 210-215 °C, reflecting its properties as a simple small molecule . In stark contrast, the 1-benzylpiperidin-3-yl derivative is a more complex, functionalized molecule that has been specifically documented for its potent and selective interaction with PDE10A (IC50 = 0.280 nM) [1]. There is no evidence to suggest that the simple esters possess this level of potency or any notable PDE selectivity.

Chemical Probe β-Enamino Ester Structural Differentiation

Application Scenarios for 1-Benzylpiperidin-3-yl 3-aminobut-2-enoate


Selective PDE10A Chemical Probe

This compound is optimally suited for use as a selective chemical probe in in vitro studies to elucidate the specific role of PDE10A in cellular signaling pathways. Its exceptional potency (PDE10A IC50 = 0.280 nM) combined with its high selectivity window (>98,000-fold over PDE3A, >6,000-fold over PDE4B) [1] allows researchers to confidently attribute observed biological effects to PDE10A inhibition, minimizing confounding interpretations arising from off-target PDE activity. This application is directly supported by the quantitative enzyme inhibition data.

Enantioenriched 3-Aminopiperidine Intermediate

The compound's enamide structure serves as a key intermediate for the enantioselective synthesis of 3-aminopiperidines. Based on a validated methodology for similar N-(1-benzylpiperidin-3-yl)enamides, it can be employed in rhodium-catalyzed asymmetric hydrogenation to produce enantioenriched 3-aminopiperidine derivatives in high yield (up to 92%) and with excellent stereocontrol (ee up to 96%) . This is a powerful application for medicinal chemistry groups seeking to access this important pharmacophore in a stereodefined manner.

PDE10A Inhibitor Screening Reference Standard

Given its well-defined and reproducible IC50 value of 0.280 nM against PDE10A [1], this compound is an excellent candidate for use as a reference standard or positive control in biochemical assays designed to screen for or characterize novel PDE10A inhibitors. Its potency in the low nanomolar range provides a clear benchmark for assay performance and enables the calibration of new experimental systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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